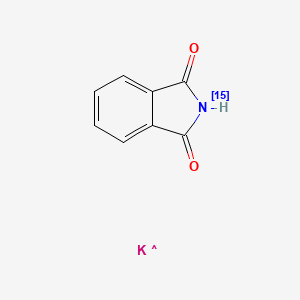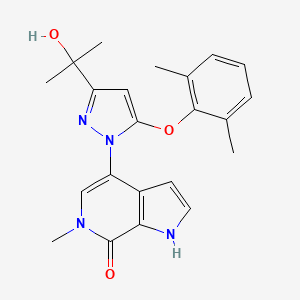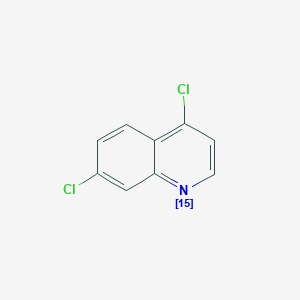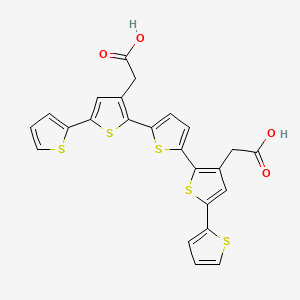
p-HTAA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamer Hydrogen Thiophene Acetic Acid (p-HTAA) is a compound known for its ability to specifically target and label amyloid-beta deposits in the brains of living mice . This compound belongs to the class of luminescent conjugated oligothiophenes, which are used for optical identification of protein aggregates associated with various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentamer Hydrogen Thiophene Acetic Acid involves the chemical engineering of thiophene units. The process includes replacing thiophene units with selenophene or phenylene moieties and alternating the anionic substituents along the thiophene backbone . The detailed synthetic route and reaction conditions are often proprietary and specific to the research or industrial entity producing the compound.
Industrial Production Methods
Industrial production methods for Pentamer Hydrogen Thiophene Acetic Acid are not widely documented in public literature.
Analyse Des Réactions Chimiques
Types of Reactions
Pentamer Hydrogen Thiophene Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving Pentamer Hydrogen Thiophene Acetic Acid include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Pentamer Hydrogen Thiophene Acetic Acid depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its efficacy in targeting amyloid-beta deposits .
Applications De Recherche Scientifique
Pentamer Hydrogen Thiophene Acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of protein aggregates.
Biology: Employed in the study of protein misfolding diseases, such as Alzheimer’s disease.
Medicine: Utilized in the development of diagnostic tools for neurodegenerative diseases.
Industry: Applied in the production of specialized imaging agents for research and diagnostic purposes.
Mécanisme D'action
Pentamer Hydrogen Thiophene Acetic Acid exerts its effects by specifically binding to amyloid-beta deposits in the brain. The compound’s luminescent properties allow for the visualization of these deposits through fluorescence imaging techniques . The molecular targets of Pentamer Hydrogen Thiophene Acetic Acid include amyloid-beta aggregates, and the pathways involved are related to the compound’s ability to fluoresce upon binding to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamer Fluorine Thiophene Acetic Acid (p-FTAA): Another luminescent conjugated oligothiophene used for similar applications.
Pentamer Selenophene Thiophene Acetic Acid (p-HTAA-Se): A derivative with selenophene units replacing thiophene units.
Uniqueness
Pentamer Hydrogen Thiophene Acetic Acid is unique due to its specific binding affinity for amyloid-beta deposits and its superior luminescent properties compared to other similar compounds . This makes it a valuable tool in the study and diagnosis of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C24H16O4S5 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
2-[2-[5-[3-(carboxymethyl)-5-thiophen-2-ylthiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophen-3-yl]acetic acid |
InChI |
InChI=1S/C24H16O4S5/c25-21(26)11-13-9-19(15-3-1-7-29-15)32-23(13)17-5-6-18(31-17)24-14(12-22(27)28)10-20(33-24)16-4-2-8-30-16/h1-10H,11-12H2,(H,25,26)(H,27,28) |
Clé InChI |
ZTXNDJKFPQSLBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=CS5)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


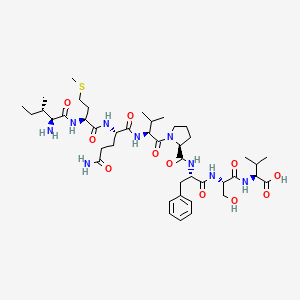
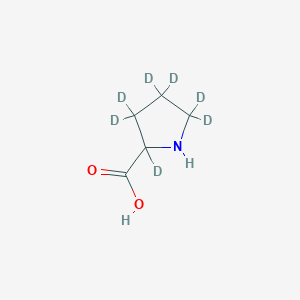
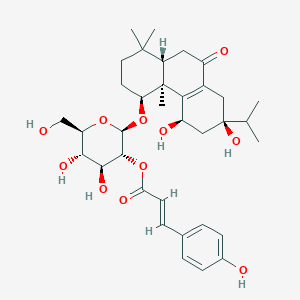

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
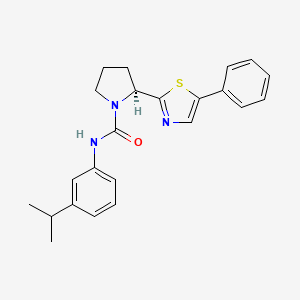
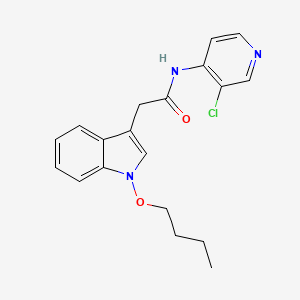
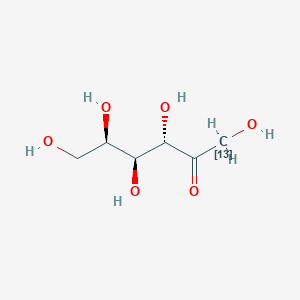

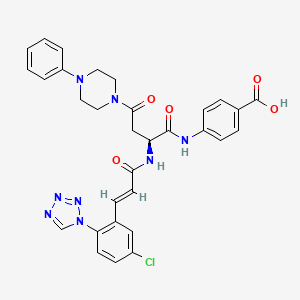
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
